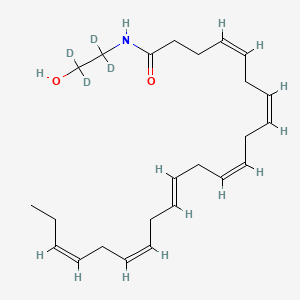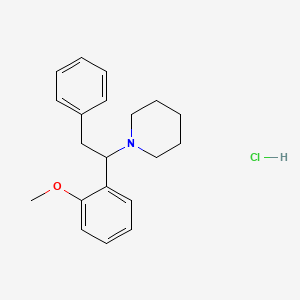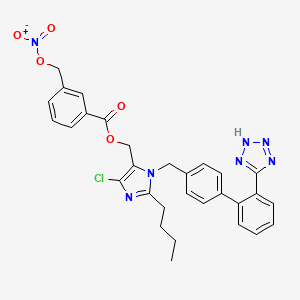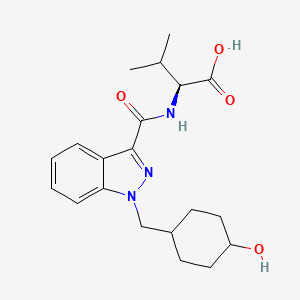
Docosahexaenoyl Ethanolamide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Docosahexaenoyl Ethanolamide-d4 is a deuterated form of docosahexaenoyl ethanolamide, containing four deuterium atoms at specific positions. This compound is primarily used as an internal standard in mass spectrometry for the quantification of docosahexaenoyl ethanolamide. Docosahexaenoic acid, from which this compound is derived, is an essential omega-3 fatty acid prevalent in neural tissues, particularly in the brain and retina .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Docosahexaenoyl Ethanolamide-d4 involves the incorporation of deuterium atoms into docosahexaenoyl ethanolamide. This process typically includes the following steps:
Deuteration of Ethanolamine: Ethanolamine is treated with deuterium oxide (D2O) to replace hydrogen atoms with deuterium.
Amidation Reaction: The deuterated ethanolamine is then reacted with docosahexaenoic acid under amidation conditions, often using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves:
Bulk Deuteration: Large-scale deuteration of ethanolamine.
Controlled Amidation: Optimized reaction conditions to maximize yield and purity.
Purification: Techniques such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions: Docosahexaenoyl Ethanolamide-d4 can undergo various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form saturated derivatives.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the amide bond.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation Products: Hydroxylated or epoxidized derivatives.
Reduction Products: Saturated ethanolamides.
Substitution Products: Various substituted ethanolamides depending on the nucleophile used.
科学研究应用
Docosahexaenoyl Ethanolamide-d4 is extensively used in scientific research due to its stability and deuterium labeling, which aids in precise quantification and tracking in biological systems. Its applications include:
Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for accurate quantification of docosahexaenoyl ethanolamide.
Biology: Studied for its role in neural tissues, particularly in the brain and retina, where it is involved in neuroprotection and anti-inflammatory processes.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases and conditions involving inflammation.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals targeting brain health and inflammation.
作用机制
Docosahexaenoyl Ethanolamide-d4 exerts its effects primarily through interaction with cannabinoid receptors, particularly the CB1 receptor in the brain. It binds to these receptors with a higher affinity than arachidonoyl ethanolamide, modulating various neural and inflammatory pathways. Additionally, it inhibits voltage-gated potassium channels, contributing to its neuroprotective effects .
相似化合物的比较
Arachidonoyl Ethanolamide (Anandamide): Another ethanolamide derived from arachidonic acid, with similar but less potent effects on cannabinoid receptors.
Oleoylethanolamide: An ethanolamide derived from oleic acid, involved in appetite regulation and lipid metabolism.
Palmitoylethanolamide: An ethanolamide derived from palmitic acid, known for its anti-inflammatory and analgesic properties.
Uniqueness: Docosahexaenoyl Ethanolamide-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in research applications. Its higher affinity for cannabinoid receptors and potent neuroprotective effects distinguish it from other ethanolamides.
属性
分子式 |
C24H37NO2 |
|---|---|
分子量 |
375.6 g/mol |
IUPAC 名称 |
(4Z,7Z,10Z,13E,16Z,19Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)/b4-3-,7-6-,10-9+,13-12-,16-15-,19-18-/i22D2,23D2 |
InChI 键 |
GEEHOLRSGZPBSM-PBMCAZHLSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CC/C=C\C/C=C\C/C=C\C/C=C/C/C=C\C/C=C\CC |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[3-[(2S,3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765397.png)
![(2E,6E,8E)-10-[3-butyl-2-[(1Z,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765409.png)
![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-5H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B10765417.png)

![(2E,4E,6E)-N-[(2S)-1-oxo-3-phenyl-1-[[(3S,7S,13S,16S,19S)-13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl]amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765446.png)
![(2E,4R,5R,6E,8E)-10-[(2R,3S,6R,8S,9R)-3-butyl-2-[(1E,3E)-4-carboxy-3-methylbuta-1,3-dienyl]-3-(3-carboxypropanoyloxy)-9-methyl-1,7-dioxaspiro[5.5]undecan-8-yl]-5-hydroxy-4,8-dimethyldeca-2,6,8-trienoic acid](/img/structure/B10765455.png)
![1H-Pyrrolo[2,1-b]quinazolin-9-one, 3-hydroxy-2,3-dihydro-](/img/structure/B10765458.png)

![(1S,4R,4'R,5'R,6S,6'R,8S,10E,13S,14E,16E,20S,21S,24R)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B10765471.png)
![N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B10765474.png)

![N-(2-hydroxy-5-oxocyclopenten-1-yl)-N'-[1-oxo-3-phenyl-1-[(9,13,16,17-tetramethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]dodeca-2,4,6,8,10-pentaenediamide](/img/structure/B10765491.png)
![(2S)-2-[(E)-3-[(3S)-3-[1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B10765502.png)
![6-[4-(Dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-7-(2-piperidin-1-ylethyl)-15-(piperidin-1-ylmethyl)-1-oxacyclohexadeca-11,13-diene-2,10-dione](/img/structure/B10765509.png)
